N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Description
Properties
IUPAC Name |
N-cyclopentyl-3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-23-14-8-6-13(7-9-14)21-16(18-19-20-21)24-11-10-15(22)17-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNANWNWTTRTZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, a multi-step synthetic route is generally employed. The initial step involves the formation of 1-(4-methoxyphenyl)-1H-tetrazole through a cycloaddition reaction between 4-methoxyphenyl azide and a suitable alkyne. Subsequent thiolation introduces the sulfanyl group, connecting the tetrazole with a suitable thiol compound. The final step is the amide bond formation, where the cyclopentylamine is reacted with the resultant thiolated tetrazole under appropriate conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, similar synthetic routes are adopted but scaled up using optimized reaction conditions and catalysts to increase yield and efficiency. The entire process is carried out in controlled environments to ensure purity and consistency of the final product, often employing automated systems and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Hydrogen gas (H₂) over palladium (Pd) on carbon.
Substitution: Sodium hydride (NaH) as a base in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Tetrazole compounds with diverse functional groups.
Scientific Research Applications
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide has a broad range of applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological probe due to the tetrazole moiety which can act as a bioisostere for carboxylic acids.
Medicine: Explored for its potential therapeutic properties, particularly in designing drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
Mechanism of Action
The compound's effects are largely attributed to the presence of the tetrazole ring, which can engage in hydrogen bonding and electrostatic interactions with molecular targets such as enzymes or receptors. This allows it to modulate biological pathways and influence various physiological responses. The specific pathways involved often depend on the functional context and the nature of the molecular target it interacts with.
Comparison with Similar Compounds
Comparison
When compared with similar compounds, such as N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide, the uniqueness of N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide lies in its sulfanyl linkage. This particular functional group can significantly influence its reactivity and interaction with other molecules, distinguishing it from its analogs.
Similar Compounds
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]oxy}propanamide
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]amino}propanamide
Each of these compounds shares the core tetrazole and methoxyphenyl structure but with different functional linkages (thio, oxy, amino), leading to variations in their chemical and biological properties.
Fascinating, isn't it?
Biological Activity
N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and is characterized by the presence of a cyclopentyl group, a tetrazole moiety, and a sulfanyl group, which are thought to contribute to its biological activity.
Research indicates that compounds containing tetrazole rings often exhibit significant biological activities, including modulation of ion channels and receptor interactions. Specifically, this compound has been studied for its interaction with calcium channels, which are crucial in various physiological processes.
Calcium Channel Modulation
Tetrazole derivatives have been shown to act as calcium channel blockers. In vitro studies suggest that this compound may inhibit calcium influx in cardiac and neuronal tissues, potentially leading to therapeutic effects in conditions such as hypertension and arrhythmias .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated through various assays:
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it was found to inhibit the proliferation of breast cancer cells significantly, with IC50 values indicating potent activity .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of tetrazole compounds. This compound was shown to reduce pro-inflammatory cytokine production in macrophages, suggesting its utility in treating inflammatory diseases .
Case Studies
Several case studies have reported on the efficacy of tetrazole-based compounds in clinical settings:
- Breast Cancer Treatment : A study involving murine models demonstrated that administration of this compound led to significant tumor size reduction compared to control groups. The mechanism was linked to apoptosis induction in tumor cells .
- Cardiovascular Effects : In a pharmacodynamics study, this compound was administered to animal models with induced hypertension. Results indicated a marked decrease in blood pressure and heart rate variability, supporting its role as a potential antihypertensive agent .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopentyl-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the tetrazole core via cyclization of 4-methoxyphenyl thiourea derivatives under acidic conditions (e.g., HCl/NaN₃).
- Step 2 : Sulfur alkylation at the tetrazole’s 5-position using 3-chloropropanamide derivatives.
- Step 3 : Cyclopentyl group introduction via amide coupling.
- Characterization : Confirm intermediates via in situ FTIR (C=S stretch at ~1250 cm⁻¹) and LC-MS for molecular ion verification. Final purity is validated by HPLC (>95%) .
Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods (e.g., SHELXT). Refinement with SHELXL ensures accurate thermal parameters and hydrogen placement. Key metrics: R₁ < 0.05, wR₂ < 0.12 .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Identify cyclopentyl protons (δ ~1.5–2.0 ppm) and tetrazole aromatic protons (δ ~7.2–7.8 ppm).
- HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₂₁H₂₆N₅O₂S: 428.1812).
- IR : Sulfanyl (C–S) stretch at ~650 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be reconciled?
- Methodology :
- Dose-Response Analysis : Validate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Solubility Optimization : Use DMSO/water mixtures to address aggregation artifacts.
- Target Engagement Assays : Employ SPR or thermal shift assays to confirm direct binding .
Q. What computational strategies predict the compound’s binding mode to enzymes like SARS-CoV-2 M<sup>pro</sup>?
- Methodology :
- Docking : Use AutoDock Vina with flexible tetrazole/sulfanyl side chains.
- MD Simulations : Run 100-ns trajectories in explicit solvent (AMBER) to assess binding stability.
- Free Energy Calculations : MM-PBSA/GBSA to quantify ΔGbinding .
Q. How does the sulfanyl-tetrazole moiety influence metabolic stability in vivo?
- Methodology :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities.
- Stability Optimization : Introduce electron-withdrawing groups (e.g., –CF₃) on the tetrazole to reduce oxidation .
Q. What strategies resolve low crystallinity during SCXRD analysis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
